molecular formula C12H7BrClN3 B1375839 8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine CAS No. 1447608-09-4

8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine

Cat. No. B1375839
M. Wt: 308.56 g/mol
InChI Key: HDQCNMSMEPLRHM-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine is a chemical compound with the molecular formula C12H7BrClN3 . It has an average mass of 308.561 Da and a monoisotopic mass of 306.951172 Da .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade due to their importance as bioactive scaffolds . The synthetic pathways of these compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of 8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine consists of a pyrimidine ring fused with an imidazole ring, which is further substituted with a phenyl group .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied, with particular emphasis on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine include a molecular formula of C12H7BrClN3, an average mass of 308.561 Da, and a monoisotopic mass of 306.951172 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazolo[4,3-c]pyrimidines : Tang, Wang, Li, and Wang (2014) discussed the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines using bromine-mediated oxidative cyclization. These compounds serve as versatile synthetic intermediates due to their halogen functionalities, facilitating diversification through palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).

Applications in Antiviral and Antibacterial Research

  • Antiviral Activity : Hocková et al. (2003) synthesized 2,4-Diamino-6-hydroxypyrimidines substituted at the 5 position with various groups, including halogens. These compounds demonstrated significant antiretroviral activity, highlighting the potential of 8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine derivatives in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
  • Antibacterial and Antinociceptive Effects : Waheed et al. (2008) investigated the antibacterial and antinociceptive effects of substituted pyrimidines, including 5-chloro and 8-bromo variants. Their findings suggest the potential application of these compounds in developing novel antibacterial agents (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).

Corrosion Inhibition Studies

Structural and Physical Chemistry

  • X-ray Crystallography : Bovio and Locchi (1972) utilized X-ray techniques to determine the crystal and molecular structure of a related compound, 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine. Such studies are crucial for understanding the physical and chemical properties of these compounds (Bovio & Locchi, 1972).

Antitumor Activities

  • Antitumor Potential : Ugarkar et al. (1984) prepared pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides, showing significant activity against certain viruses and leukemia in vitro. This suggests the potential of imidazo[1,2-C]pyrimidine derivatives in cancer research (Ugarkar, Cottam, Mckernan, Robins, & Revankar, 1984).

Future Directions

Imidazo[1,2-a]pyridines, which are structurally similar to the compound , have been attracting substantial interest due to their potential pharmaceutical applications . This suggests that there could be future research directions exploring the bioactive properties of 8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine.

properties

IUPAC Name

8-bromo-5-chloro-2-phenylimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-9-6-15-12(14)17-7-10(16-11(9)17)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQCNMSMEPLRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C(=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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